molecular formula C14H18ClF3N2O B2697348 o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351599-09-1

o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2697348
M. Wt: 322.76
InChI Key: IPSBGFCKCHUFER-UHFFFAOYSA-N
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Description

“o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” is a complex organic compound. It appears to be related to a class of compounds known as piperazines, which are cyclic organic compounds containing a nitrogen atom in the ring1. The compound also contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms2. However, specific information about this exact compound is not readily available in the literature.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate has been developed3. This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance3. However, the exact synthesis process for “o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” is not specified in the available resources.



Molecular Structure Analysis

The molecular structure of “o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” is not explicitly provided in the available resources. However, based on its name, it can be inferred that it contains a piperazine ring, a trifluoroethyl group, and a tolyl (or methylphenyl) group1.



Chemical Reactions Analysis

Specific chemical reactions involving “o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” are not mentioned in the available resources. However, compounds with similar structures have been used in various chemical reactions. For instance, trifluoroethyl groups have been introduced into aromatic systems through cross-coupling approaches3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” are not explicitly mentioned in the available resources. However, similar compounds have been described. For instance, a related compound, 2-(4-o-tolyl-piperazin-1-yl)-ethylamine, has an average mass of 219.326 Da and a monoisotopic mass of 219.173553 Da1.


Scientific Research Applications

  • Biological Potential of Indole Derivatives

    • Field : Pharmacology .
    • Application : Indole derivatives, which may share some structural similarities with your compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods : The methods of application or experimental procedures for these compounds would depend on the specific biological activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .
    • Results : The results or outcomes obtained would also depend on the specific biological activity being studied. For example, some indole derivatives have been found to have inhibitory activity against influenza A .
  • Synthesis of o-Tolyl Benzonitrile

    • Field : Organic Chemistry .
    • Application : o-Tolyl benzonitrile is a common building block for the synthesis of the sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan .
    • Methods : The classical methods for the synthesis of o-Tolyl benzonitrile are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions .
    • Results : The results of these reactions would be the successful synthesis of o-Tolyl benzonitrile, which can then be used in the synthesis of various sartan drugs .
  • Efficient Direct 2,2,2-Trifluoroethylation of Indoles

    • Field : Organic Chemistry .
    • Application : A novel highly C3 selective metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate was developed . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .
    • Methods : The methods of application or experimental procedures for these compounds would depend on the specific reaction being studied. Typically, these compounds would be synthesized and then tested for their reactivity .
    • Results : The results or outcomes obtained would also depend on the specific reaction being studied. For example, some indole derivatives have been found to have inhibitory activity against influenza A .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology .
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : The methods of application or experimental procedures for these compounds would depend on the specific biological activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .
    • Results : The results or outcomes obtained would also depend on the specific biological activity being studied. For example, some indole derivatives have been found to have inhibitory activity against influenza A .
  • Efficient Direct 2,2,2-Trifluoroethylation of Indoles

    • Field : Organic Chemistry .
    • Application : A novel highly C3 selective metal-free trifluoroethylation of indoles using 2,2,2-trifuoroethyl(mesityl)-iodonium triflate was developed . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .
    • Methods : The methods of application or experimental procedures for these compounds would depend on the specific reaction being studied. Typically, these compounds would be synthesized and then tested for their reactivity .
    • Results : The results or outcomes obtained would also depend on the specific reaction being studied. For example, some indole derivatives have been found to have inhibitory activity against influenza A .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology .
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : The methods of application or experimental procedures for these compounds would depend on the specific biological activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .
    • Results : The results or outcomes obtained would also depend on the specific biological activity being studied. For example, some indole derivatives have been found to have inhibitory activity against influenza A .

Future Directions

The future directions for research on “o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” are not explicitly mentioned in the available resources. However, given the biological activity of similar compounds, further research could potentially explore their use in medicinal chemistry, particularly in the development of new therapeutic agents.


properties

IUPAC Name

(2-methylphenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O.ClH/c1-11-4-2-3-5-12(11)13(20)19-8-6-18(7-9-19)10-14(15,16)17;/h2-5H,6-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSBGFCKCHUFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

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